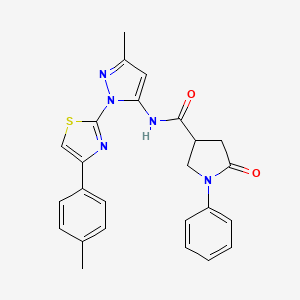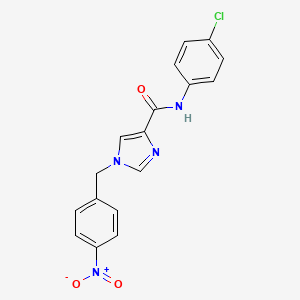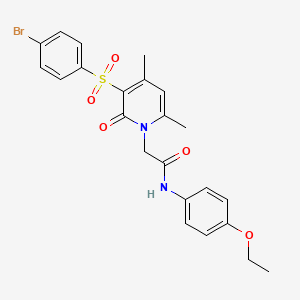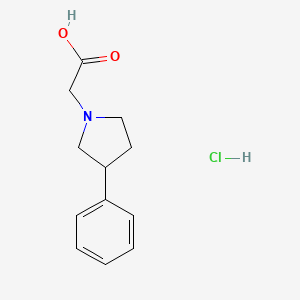
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and heterocyclic rings including a pyrazole ring, a thiazole ring, and a pyrrolidine ring. The presence of these rings suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through multi-step reactions that involve the formation of the heterocyclic rings and the attachment of the functional groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings and functional groups. These groups will contribute to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups and heterocyclic rings present in its structure .Aplicaciones Científicas De Investigación
Pharmacological Properties and Therapeutic Potential
Compounds with complex structures similar to the one mentioned are often explored for their unique pharmacological properties. For example, novel orexin receptor antagonists, like SB-649868, have been investigated for their potential in treating insomnia. These compounds undergo extensive metabolism in humans, highlighting the significance of understanding their pharmacokinetics for therapeutic use (Renzulli et al., 2011).
Metabolism and Safety Profile
Understanding the metabolism and safety profile of complex organic compounds is crucial for their development as drugs. Studies on metabolites, such as those derived from the metabolism of dietary components or potential therapeutics, offer insights into their safety, efficacy, and elimination pathways. For instance, the metabolism of acrylamide, a compound found in cooked foods, in humans, provides valuable information on its biotransformation and potential health implications (Fennell et al., 2005).
Clinical and Preclinical Studies
Clinical and preclinical studies often focus on the efficacy, safety, and pharmacokinetic profiles of new therapeutic agents. For example, the development of GS-5806 as an oral respiratory syncytial virus (RSV) fusion inhibitor demonstrates the process of optimizing a compound's properties for enhanced bioavailability and efficacy. Such studies are essential for advancing potential therapeutics from laboratory research to clinical application (Mackman et al., 2015).
Dietary Xenobiotics and Health Implications
Research on the intake and health implications of xenobiotics derived from food processing sheds light on the potential health risks associated with dietary exposure to these compounds. Understanding the sources, intake levels, and metabolic pathways of xenobiotics, such as heterocyclic amines and polycyclic aromatic hydrocarbons, is crucial for assessing their impact on human health (Zapico et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-16-8-10-18(11-9-16)21-15-33-25(26-21)30-22(12-17(2)28-30)27-24(32)19-13-23(31)29(14-19)20-6-4-3-5-7-20/h3-12,15,19H,13-14H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWRJHNHILMSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole](/img/structure/B2968924.png)

![[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid](/img/structure/B2968927.png)
![6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide](/img/no-structure.png)
![(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2968932.png)


![Tert-butyl 4-(((benzyloxy)carbonyl)amino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2968937.png)
![1-(4-Chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopentane-1-carboxamide](/img/structure/B2968938.png)


![4-tert-butyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2968945.png)